molecular formula C7H14N2O B13511751 3-Amino-3-(propan-2-yl)pyrrolidin-2-one

3-Amino-3-(propan-2-yl)pyrrolidin-2-one

Cat. No.: B13511751
M. Wt: 142.20 g/mol
InChI Key: RHKJOXPUOBMWLV-UHFFFAOYSA-N
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Description

3-Amino-3-(propan-2-yl)pyrrolidin-2-one is a chemical compound with the molecular formula C7H14N2O It is a derivative of pyrrolidin-2-one, featuring an amino group and an isopropyl group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(propan-2-yl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the ring contraction and deformylative functionalization of piperidine derivatives. This process includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(propan-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted pyrrolidin-2-one derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

3-Amino-3-(propan-2-yl)pyrrolidin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Amino-3-(propan-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various proteins and enzymes, potentially inhibiting their activity. This binding can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: A parent compound with similar structural features.

    Pyrrolidine-2,5-diones: Compounds with additional functional groups that enhance their biological activity.

    Prolinol: A derivative of pyrrolidine with hydroxyl groups.

Uniqueness

3-Amino-3-(propan-2-yl)pyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

3-amino-3-propan-2-ylpyrrolidin-2-one

InChI

InChI=1S/C7H14N2O/c1-5(2)7(8)3-4-9-6(7)10/h5H,3-4,8H2,1-2H3,(H,9,10)

InChI Key

RHKJOXPUOBMWLV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CCNC1=O)N

Origin of Product

United States

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